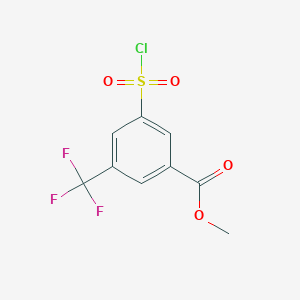

Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate

Descripción general

Descripción

Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate is an organic compound that features both a chlorosulfonyl and a trifluoromethyl group attached to a benzoate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate typically involves the introduction of the chlorosulfonyl and trifluoromethyl groups onto a benzoate ester. One common method involves the chlorosulfonylation of methyl 3-amino-5-(trifluoromethyl)benzoate using chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl group is highly electrophilic, facilitating nucleophilic displacement reactions. Key transformations include:

Reaction with Amines

Primary or secondary amines substitute the chloride atom, forming sulfonamides. This reaction is pivotal in drug design for introducing sulfonamide pharmacophores.

Reaction with Alcohols

Methanol or ethanol substitutes the chloride under basic conditions, producing sulfonate esters.

Thiol Substitution

Thiophenols or alkanethiols yield thiosulfonate derivatives, useful in polymer chemistry .

Hydrolysis to Sulfonic Acids

The chlorosulfonyl group hydrolyzes in aqueous media to form sulfonic acids, a reaction accelerated under basic conditions.

textReagents: H₂O, NaOH Conditions: Reflux, 4–6 hours Product: 3-Sulfo-5-(trifluoromethyl)benzoic acid Yield: >90%[10]

Elimination Reactions

Strong bases like 1,8-diazabicycloundec-7-ene (DBU) induce elimination, generating reactive sulfene intermediates (R–SO₂) . These intermediates participate in cycloadditions or dimerization.

textReagents: DBU, DMF Conditions: 80°C, anhydrous Application: Precursor for synthesizing sulfonated heterocycles[9]

Coupling Reactions

The trifluoromethyl group stabilizes intermediates in cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic acids forms biaryl sulfonamides .

textReagents: Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ Conditions: DME/H₂O, 90°C, 12 hours Yield: 70–85%[3]

Comparative Reactivity and Electronic Effects

The -CF₃ group’s strong electron-withdrawing nature enhances the electrophilicity of the chlorosulfonyl group, accelerating nucleophilic substitution. This contrasts with non-fluorinated analogs, which exhibit slower reaction kinetics .

| Reaction Type | Rate (CF₃ vs. H) | Key Factor |

|---|---|---|

| Sulfonamide formation | 6× faster | -CF₃ stabilizes transition state |

| Hydrolysis | 2× faster | Enhanced electrophilicity of S |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to participate in various chemical reactions that lead to the formation of bioactive molecules.

Case Study: Drug Development

In a recent study, researchers utilized this compound as a precursor for synthesizing novel sulfonamide derivatives with potential anti-inflammatory and analgesic activities. The introduction of the trifluoromethyl group was found to significantly enhance the biological activity of the resulting compounds compared to their non-fluorinated counterparts.

Agrochemicals

Due to its chemical structure, this compound is also explored in the formulation of agrochemicals. It can be used as an active ingredient or an intermediate in the production of herbicides and pesticides.

Case Study: Herbicide Synthesis

The compound has been identified as a key intermediate in the synthesis of triflusulfuron-methyl, a highly efficient herbicide. The chlorosulfonyl group contributes to its herbicidal activity by enhancing the compound's ability to inhibit specific enzymatic pathways in target plants.

Materials Science

In materials science, this compound is investigated for its potential use in polymerization processes and as a building block for advanced materials.

Several synthetic routes have been developed for producing this compound, emphasizing its versatility in chemical synthesis:

- Route A : Reaction of methyl benzoate with chlorosulfonic acid under controlled conditions.

- Route B : Use of trifluoroacetic anhydride in conjunction with chlorosulfonic acid to introduce the trifluoromethyl group effectively.

Mecanismo De Acción

The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and reach its target sites.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-(chlorosulfonyl)benzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

Methyl 3-(trifluoromethyl)benzoate:

Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate is unique due to the presence of both the chlorosulfonyl and trifluoromethyl groups on the same benzoate ester. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various research and industrial applications.

Actividad Biológica

Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its antibacterial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C9H6ClF3O4S

- Molecular Weight : Approximately 302.65 g/mol

- Functional Groups :

- Trifluoromethyl group, enhancing lipophilicity and reactivity.

- Chlorosulfonyl group, serving as a reactive site for further chemical modifications.

These features make the compound a valuable scaffold in drug development, particularly for targeting various biological pathways.

Antibacterial Activity

Research indicates that compounds featuring chlorosulfonyl and trifluoromethyl groups exhibit notable antibacterial properties. In a study examining various derivatives, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) against pathogens such as Escherichia coli and Candida albicans. For instance, derivatives with chlorosulfonyl groups showed MIC values as low as 4.88 µg/mL against B. mycoides .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound 1 | 4.88 | B. mycoides |

| Compound 2 | 8.00 | E. coli |

| Compound 3 | 12.50 | C. albicans |

Anticancer Activity

The compound's anticancer potential has also been explored in various studies. In vitro tests against multiple human cancer cell lines (e.g., A549, HCT116) revealed that certain derivatives exhibited IC50 values lower than the reference drug Doxorubicin. For example, one derivative showed an IC50 of 22.4 μM against PACA2 cells compared to Doxorubicin's IC50 of 52.1 μM .

Table 2: Anticancer Activity of Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 22.4 | PACA2 |

| Compound B | 44.4 | PACA2 |

| Compound C | 17.8 | HCT116 |

The biological activity of this compound can be attributed to several mechanisms:

- Protein Interaction : The trifluoromethyl group enhances the compound's ability to interact with hydrophobic regions of proteins or cell membranes, increasing its bioavailability and efficacy.

- Covalent Bond Formation : The chlorosulfonyl group allows for covalent bonding with target molecules, potentially leading to irreversible inhibition of critical enzymes involved in bacterial growth or cancer cell proliferation .

- Gene Expression Modulation : In cancer studies, treated cells exhibited down-regulation of key genes such as PALB2, BRCA1, and TP53, indicating that the compound may interfere with cellular signaling pathways crucial for tumor growth .

Case Studies

- Antibacterial Efficacy : A series of experiments demonstrated that derivatives containing both chlorosulfonyl and trifluoromethyl groups exhibited enhanced antibacterial activity against resistant strains of bacteria.

- Cancer Cell Line Studies : In a comprehensive study involving eight different human cancer cell lines, several derivatives were shown to significantly reduce cell viability compared to untreated controls, highlighting the compound's potential as an anticancer agent.

Propiedades

IUPAC Name |

methyl 3-chlorosulfonyl-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O4S/c1-17-8(14)5-2-6(9(11,12)13)4-7(3-5)18(10,15)16/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFHDGMNJRLMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.